Cas no 274682-80-3 (3-Carbamothioylpiperidine, N1-BOC protected)

3-Carbamothioylpiperidine, N1-BOC protected, is a versatile intermediate in organic synthesis, particularly valuable for the preparation of piperidine-based compounds. The BOC (tert-butoxycarbonyl) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization at the nitrogen position. The carbamothioyl moiety offers reactivity for further derivatization, including thioamide transformations or heterocycle formation. This compound is suitable for applications in medicinal chemistry and drug discovery, where protected piperidine scaffolds are often employed. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a practical choice for researchers seeking to explore piperidine-containing architectures with precision.
3-Carbamothioylpiperidine, N1-BOC protected structure
274682-80-3 structure
Product name:3-Carbamothioylpiperidine, N1-BOC protected
CAS No:274682-80-3
MF:C11H20N2O2S
MW:244.3537
MDL:MFCD10700060
CID:248096
PubChem ID:23546083

3-Carbamothioylpiperidine, N1-BOC protected Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-carbamothioylpiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
    • 3-CARBAMOTHIOYLPIPERIDINE, N1-BOC PROTECTED
    • tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate
    • 3-thiocarbamoyl-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 3-carbamothioyIpiperidine-1-carboxylate
    • MFCD10700060
    • PS-5583
    • 274682-80-3
    • AKOS011831551
    • EN300-64218
    • tert-Butyl3-carbamothioylpiperidine-1-carboxylate
    • SCHEMBL3490780
    • DTXSID80634887
    • ZCELPXRDWJCIJE-UHFFFAOYSA-N
    • ZKA68280
    • 1-(tert-Butoxycarbonyl)piperidine-3-thiocarboxamide
    • AB62600
    • CS-0079106
    • 3-(Aminothioxomethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • 2990387-46-5
    • G32070
    • tert-butyl (3S)-3-carbamothioylpiperidine-1-carboxylate
    • 3-Carbamothioylpiperidine, N1-BOC protected
    • MDL: MFCD10700060
    • Inchi: InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-5-8(7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
    • InChI Key: ZCELPXRDWJCIJE-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(N1CCCC(C(N)=S)C1)=O)C

Computed Properties

  • Exact Mass: 244.12500
  • Monoisotopic Mass: 244.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 87.6Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.158
  • Boiling Point: 356°Cat760mmHg
  • Flash Point: 169.1°C
  • Refractive Index: 1.545
  • PSA: 87.65000
  • LogP: 2.55780

3-Carbamothioylpiperidine, N1-BOC protected Security Information

3-Carbamothioylpiperidine, N1-BOC protected Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Carbamothioylpiperidine, N1-BOC protected Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-384369-2.5g
tert-butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3 95%
2.5g
$226.0 2023-03-02
ChemScence
CS-0079106-1g
tert-Butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3
1g
$283.0 2022-04-27
abcr
AB281826-1 g
1-(tert-Butoxycarbonyl)piperidine-3-thiocarboxamide; 95%
274682-80-3
1g
€305.50 2022-03-03
Enamine
EN300-64218-2.5g
tert-butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3 95%
2.5g
$285.0 2023-02-13
TRC
C175188-500mg
3-Carbamothioylpiperidine, N1-BOC protected
274682-80-3
500mg
$ 295.00 2022-06-06
Apollo Scientific
OR59984-1g
3-Carbamothioylpiperidine, N1-BOC protected
274682-80-3 95%
1g
£151.00 2025-02-20
TRC
C175188-50mg
3-Carbamothioylpiperidine, N1-BOC protected
274682-80-3
50mg
$ 50.00 2022-06-06
Enamine
EN300-384369-1.0g
tert-butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3 95%
1.0g
$166.0 2023-03-02
Enamine
EN300-384369-10.0g
tert-butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3 95%
10.0g
$527.0 2023-03-02
Enamine
EN300-64218-0.05g
tert-butyl 3-carbamothioylpiperidine-1-carboxylate
274682-80-3 95%
0.05g
$48.0 2023-02-13

3-Carbamothioylpiperidine, N1-BOC protected Production Method

3-Carbamothioylpiperidine, N1-BOC protected Related Literature

Additional information on 3-Carbamothioylpiperidine, N1-BOC protected

3-Carbamothioylpiperidine, N1-BOC Protected: A Comprehensive Overview

The compound with CAS No 274682-80-3, commonly referred to as 3-Carbamothioylpiperidine, N1-BOC protected, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The N1-BOC protected derivative is particularly valuable for its stability and ease of handling during synthesis and purification processes.

3-Carbamothioylpiperidine is a heterocyclic compound that features a piperidine ring substituted with a carbamothioyl group. The presence of the BOC (tert-butoxycarbonyl) protecting group at the nitrogen atom ensures that the compound remains stable under various reaction conditions. This protection strategy is widely employed in peptide synthesis and other areas where precise control over functional groups is essential.

Recent studies have highlighted the versatility of 3-Carbamothioylpiperidine, N1-BOC protected in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive molecules. For instance, investigations into its reactivity under different catalytic conditions have revealed promising results in the formation of complex ring systems, which are often challenging to synthesize.

The synthesis of 3-Carbamothioylpiperidine, N1-BOC protected typically involves multi-step processes that require meticulous control over reaction conditions. One common approach involves the condensation of a suitable thioamide with a piperidine derivative, followed by protection of the nitrogen atom using BOC reagents. This method ensures high yields and excellent purity, making it suitable for large-scale production.

In terms of applications, 3-Carbamothioylpiperidine, N1-BOC protected has shown promise in the development of novel therapeutic agents. Its ability to act as a versatile intermediate allows chemists to explore a wide range of functionalizations. For example, recent research has demonstrated its utility in the construction of peptidomimetics, which are compounds designed to mimic the behavior of peptides while offering improved stability and bioavailability.

Moreover, the compound's structural flexibility has led to its use in the design of enzyme inhibitors. By modifying the substituents on the piperidine ring or the carbamothioyl group, researchers can tailor the molecule's interactions with target enzymes, potentially leading to new drug candidates for various diseases.

From an analytical standpoint, 3-Carbamothioylpiperidine, N1-BOC protected can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure and purity, ensuring its suitability for downstream applications.

In conclusion, 3-Carbamothioylpiperidine, N1-BOC protected (CAS No 274682-80-3) stands out as a valuable compound in contemporary organic chemistry. Its unique properties, combined with recent advancements in synthetic methodologies and application studies, position it as a key player in the development of innovative chemical products and pharmaceutical agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:274682-80-3)3-Carbamothioylpiperidine, N1-BOC protected
A1151796
Purity:99%
Quantity:5g
Price ($):327.0